![molecular formula C20H23N3O2 B3017939 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 380210-97-9](/img/structure/B3017939.png)

4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

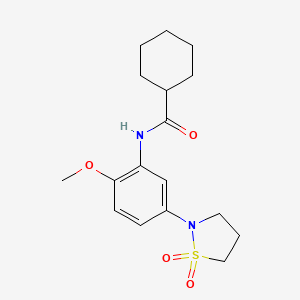

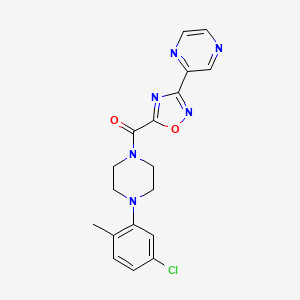

4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Compounds structurally related to 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one have been synthesized and evaluated for their antimycobacterial activity against various Mycobacterium species. A study conducted by Quiroga et al. (2014) explored the microwave-induced three-component synthesis of benzopyrazolo[3,4-b]quinolindiones, revealing that some derivatives exhibited significant antimycobacterial activity, with the highest inhibitory activity related to compounds' lipophilicity and lower polarity Quiroga et al., 2014.

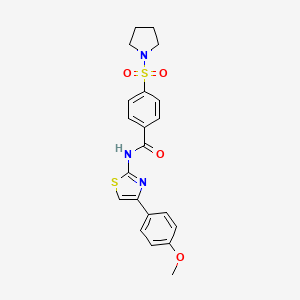

Antimicrobial and Antifungal Properties

Compounds with a similar structure, particularly those containing the pyrazoline residue and synthesized through three-component reactions, have been shown to possess substantial antimicrobial activity against common bacterial and fungal strains. Kumar et al. (2014) demonstrated that derivatives synthesized by reacting 2-hydroxy quinoxaline-3-hydrazide with various substituted propenones exhibited excellent antibacterial and antifungal properties, with some compounds outperforming standard drugs Kumar et al., 2014.

Potential Ligands for Estrogen Receptor

Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor. These compounds, synthesized from easily accessible 2,3-dihydro-lH-quinolin-4-ones, were modified with various acylating agents, leading to the development of derivatives that may have implications in the study of estrogen receptor interactions Kasiotis et al., 2006.

Mechanism of Action

Target of Action

The primary target of GNF-Pf-763 is the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in mitochondrial transport .

Mode of Action

GNF-Pf-763 interacts with its target, PfMFR3, in a way that leads to decreased sensitivity to certain antimalarial compounds .

Biochemical Pathways

The biochemical pathways affected by GNF-Pf-763 are related to the function of the mitochondrion in Plasmodium falciparum. PfMFR3, the target of GNF-Pf-763, localizes to the parasite mitochondrion . It plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Result of Action

The action of GNF-Pf-763 results in decreased sensitivity to certain antimalarial compounds . This suggests that GNF-Pf-763 may play a role in modulating drug resistance in Plasmodium falciparum. .

Action Environment

The action of GNF-Pf-763 is influenced by the environment within the Plasmodium falciparum parasite. The localization of PfMFR3 to the mitochondrion suggests that the mitochondrial environment is particularly relevant . Furthermore, PfMFR3 is naturally polymorphic, which means that naturally occurring mutations may lead to differential sensitivity to clinically relevant compounds such as atovaquone .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other quinoline compounds , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structural features of GNF-Pf-763, such as its methoxyphenyl and pyrazoloquinolinone groups.

Cellular Effects

It has been suggested that GNF-Pf-763 might have an impact on cellular processes

Molecular Mechanism

It has been suggested that GNF-Pf-763 might interact with the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS)

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUWOYRGEJPEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone](/img/structure/B3017858.png)

![N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide](/img/structure/B3017860.png)

![N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B3017862.png)

![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B3017865.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride](/img/structure/B3017867.png)

![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)